BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral data analysis of 3-
(Diethylamino)propylamine (NMR, IR, Mass
Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Diethylamino)propylamine

Cat. No.: B094944

Spectral Data Analysis of 3-
(Diethylamino)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-
(Diethylamino)propylamine, a key building block in the synthesis of various active
pharmaceutical ingredients and other specialty chemicals. The following sections detail the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols used for their acquisition. This document is intended to serve
as a valuable resource for researchers and professionals engaged in the characterization and
utilization of this compound.

Quantitative Spectral Data Summary

The spectral data for 3-(Diethylamino)propylamine has been acquired and analyzed to
confirm its chemical structure. The quantitative data from *H NMR, 3C NMR, IR, and Mass
Spectrometry are summarized in the tables below for easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum provides detailed information about the proton environments within the
molecule. The assignments, chemical shifts (8), multiplicities, and coupling constants (J) are
presented in Table 1.

Table 1: *H NMR Spectral Data of 3-(Diethylamino)propylamine

) Chemical Shift o Coupling Constant

Assignment Multiplicity

(ppm) () (Hz)
-CH:- (adjacent to )

~2.68 Triplet ~6.8
NH2)
-CH:- (adjacent to )

~2.40 Triplet ~7.2
N(Et)2)
-CH:- (central) ~1.55 Quintet ~7.0
-N(CH2CHs)2 ~2.48 Quartet ~7.1
-N(CH2CHs)2 ~0.95 Triplet ~7.1
-NH:z ~1.15 (broad) Singlet

Note: Chemical shifts are referenced to a standard solvent signal.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
The predicted chemical shifts for each carbon atom are listed in Table 2.

Table 2: 3C NMR Spectral Data of 3-(Diethylamino)propylamine (Predicted)
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Assignment Chemical Shift (ppm)
-CH:- (adjacent to NH2) ~42.1
-CH:- (adjacent to N(Et)2) ~52.5
-CH:- (central) ~30.0
-N(CH2CHs)2 ~46.8
-N(CH2CHs)2 ~11.7

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their
characteristic vibrational frequencies. Key absorption bands are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectral Data of 3-(Diethylamino)propylamine

Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (primary amine)
2965 - 2820 Strong C-H stretch (alkane)

1590 Medium N-H bend (primary amine)
1470 - 1440 Medium C-H bend (alkane)

1200 - 1050 Strong C-N stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The key ions observed in the electron ionization (El) mass spectrum are
presented in Table 4.[1]

Table 4: Mass Spectrometry Data of 3-(Diethylamino)propylamine
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miz Relative Intensity (%) Proposed Fragment lon
130 ~5 [M]* (Molecular lon)
[CH2=N(CH2CHs3)2]* (Base
86 100
Peak, a-cleavage)
[CH2=NCH2CHs]* (a-cleavage
58 ~85 _
with rearrangement)
[CH2=NHCHs]* or
44 ~40 [CH3CH=NHz]* (Further
fragmentation)
[CH2=NHz]* (Further
30 ~30

fragmentation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 'H NMR Spectroscopy

o Sample Preparation: A solution of 3-(Diethylamino)propylamine (approximately 5-10 mg)
was prepared in a deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in a standard 5 mm NMR

tube.

¢ Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

e Acquisition Parameters:

[¢]

Number of Scans: 16

o

o

Relaxation Delay: 1.0 s

Pulse Sequence: Standard single-pulse sequence.
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o Acquisition Time: 4.0 s

o Spectral Width: 16 ppm

e Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting
spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual
solvent peak.

2.1.2. 13C NMR Spectroscopy

e Sample Preparation: A more concentrated solution of 3-(Diethylamino)propylamine
(approximately 20-50 mg) was prepared in a deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in
a standard 5 mm NMR tube.

e Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton
frequency) was used.

e Acquisition Parameters:

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Number of Scans: 1024

[¢]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.5 s

[e]

Spectral Width: 240 ppm

e Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The
spectrum was phase and baseline corrected, and chemical shifts were referenced to the
solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat 3-(Diethylamino)propylamine was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory was used.

e Acquisition Parameters:
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cm™t
o Number of Scans: 32

e Processing: A background spectrum of the clean ATR crystal was recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 3-(Diethylamino)propylamine in a volatile solvent
(e.g., methanol) was introduced into the mass spectrometer via a gas chromatograph (GC-
MS).

 Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.

e Acquisition Parameters:

[e]

lonization Energy: 70 eV

(¢]

Mass Range: m/z 20 - 200

[¢]

Source Temperature: 230 °C

[¢]

GC Column: A non-polar capillary column (e.g., DB-5ms).

[e]

Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

e Processing: The acquired mass spectra were analyzed to identify the molecular ion and
major fragment peaks.

Visualization of the Analytical Workflow
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The logical flow of the spectral data analysis process, from sample preparation to final

structural elucidation, is depicted in the following diagram.
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Caption: Workflow for the spectral analysis of 3-(Diethylamino)propylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral data analysis of 3-(Diethylamino)propylamine
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094944+#spectral-data-analysis-of-3-diethylamino-
propylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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